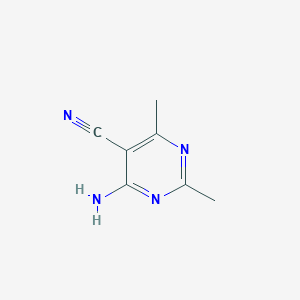

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

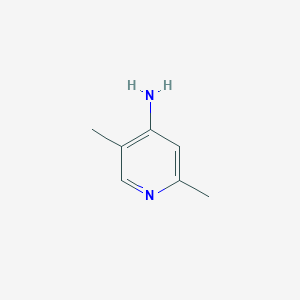

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile, also known as HMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. HMA is a versatile molecule that exhibits unique properties, making it an attractive target for research.

Applications De Recherche Scientifique

Osteoclast Differentiation and Bone Health

This compound has been studied for its effects on bone health, particularly in the inhibition of osteoclast differentiation. Osteoclasts are cells that break down bone tissue, and their excessive activity can lead to diseases like osteoporosis. The compound has shown potential in suppressing oxidative stress markers such as ROS in this process, which is a crucial treatment strategy for bone diseases .

Diabetes Mellitus Treatment

In the context of diabetes treatment, the compound’s derivatives have been investigated for their ability to inhibit key enzymes like α-amylase and α-glucosidase. These enzymes are involved in carbohydrate digestion, and their inhibition can help control blood sugar levels in diabetic patients. The compound has demonstrated reversible inhibition of these enzymes, indicating its potential as a therapeutic agent .

Flavor and Fragrance Industry

A derivative of this compound, known as raspberry ketone, is responsible for the characteristic scent and flavor of ripe raspberries. It has been synthesized for use in flavoring food, beverages, and perfumes. The chemical production of nature-identical raspberry ketone is well established, highlighting the compound’s significance in the flavor and fragrance industry .

Antioxidant Properties

The compound exhibits antioxidant properties, which are beneficial in various health applications. Antioxidants play a vital role in protecting cells from damage caused by free radicals. The compound’s ability to restore the expression of antioxidant enzymes like SOD and CAT lost by RANKL is of particular interest in scientific research .

Inflammatory Conditions and Immune Response

Research has indicated that the compound can inhibit the production of ROS and effectively restore the mineralization of lost osteoblasts. This suggests its potential application in treating inflammatory conditions that accompany bone loss due to excessive osteoclasts. It may also have implications for modulating the immune response .

Synthetic Chemistry and Drug Design

The compound’s structure and reactivity make it a valuable entity in synthetic chemistry. Its derivatives can be designed to target specific biological pathways, making it a useful scaffold in drug design. The compound’s interactions with various enzymes and its inhibitory effects are of great interest in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (mbp), have been found to target estrogen receptor β .

Mode of Action

Similar compounds like mbp have been shown to activate estrogen receptor β-mediated transcription .

Biochemical Pathways

For instance, MBP has been shown to affect cell and leukocyte activation, leukocyte mediated immunity, IL-17, AGE-RAGE signaling in diabetic complications, prion disease, and NOD-like receptor signaling .

Result of Action

For example, MBP has been shown to downregulate the expression of G Protein-Coupled Estrogen Receptor 1 (GPER1) via upregulated Estrogen Receptor β, leading to resistance to GPER1 agonist G-1-mediated anti-proliferative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the breakdown and effectiveness of a compound . .

Propriétés

IUPAC Name |

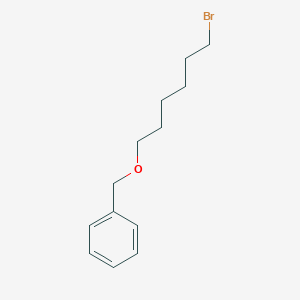

2-(4-hydroxyphenyl)-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-9-12(14-5-7-16-8-6-14)10-1-3-11(15)4-2-10/h1-4,12,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBNAZLYPCNYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384254 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile | |

CAS RN |

247565-44-2 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)